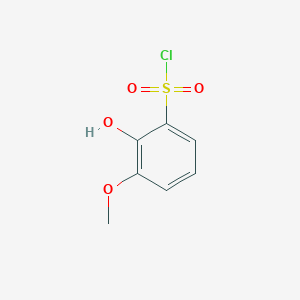
2-ヒドロキシ-3-メトキシベンゼン-1-スルホニルクロリド
概要
説明
2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H7ClO4S It is a derivative of benzene, characterized by the presence of a hydroxyl group, a methoxy group, and a sulfonyl chloride group attached to the benzene ring
科学的研究の応用
2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
作用機序
Target of Action
The primary targets of 2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride are likely to be organic compounds containing nucleophilic functional groups, such as amines and alcohols . These targets play a crucial role in various biochemical reactions, serving as the building blocks for more complex molecules.
Mode of Action
2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride is an electrophile that can react with nucleophiles via a mechanism similar to nucleophilic substitution . In this process, the chloride ion is displaced by the nucleophile, resulting in the formation of a new bond .
Biochemical Pathways
The exact biochemical pathways affected by 2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride depend on the specific nucleophile it reacts with. It’s likely to be involved in the synthesis of more complex organic compounds, potentially influencing a wide range of biochemical pathways .
Result of Action
The molecular and cellular effects of 2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride’s action depend on the specific nucleophile it reacts with. Generally, it can lead to the formation of new organic compounds, potentially influencing various cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride typically involves the sulfonation of 2-Hydroxy-3-methoxybenzene (also known as guaiacol) followed by chlorination. The general steps are as follows:
Sulfonation: Guaiacol is treated with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl group, forming 2-Hydroxy-3-methoxybenzenesulfonic acid.
Chlorination: The sulfonic acid derivative is then reacted with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to replace the hydroxyl group with a chlorine atom, yielding 2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) can optimize yield and purity.
化学反応の分析
Types of Reactions
2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile.
Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Nucleophilic Substitution: Reagents include primary or secondary amines, alcohols, or thiols, typically under basic conditions.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) can facilitate the hydrolysis reaction.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonic Acid: Formed by hydrolysis.
類似化合物との比較
Similar Compounds
2-Hydroxy-4-methoxybenzene-1-sulfonyl chloride: Similar structure with the methoxy group at the 4-position.
2-Hydroxy-3-methylbenzene-1-sulfonyl chloride: Similar structure with a methyl group instead of a methoxy group.
2-Hydroxy-3-methoxybenzene-1-sulfonic acid: The sulfonic acid derivative of the compound.
Uniqueness
2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The combination of these functional groups with the sulfonyl chloride group makes it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
2-hydroxy-3-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S/c1-12-5-3-2-4-6(7(5)9)13(8,10)11/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCCQNVETRIMJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)S(=O)(=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride](/img/structure/B1396019.png)
![Spiro[2.5]octane-6-carboxylic acid](/img/structure/B1396022.png)

![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B1396024.png)

![7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396027.png)
![2-bromo-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B1396028.png)


